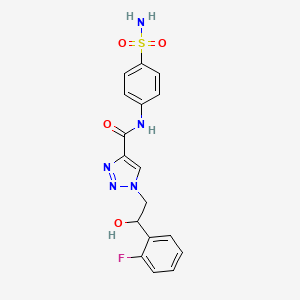

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

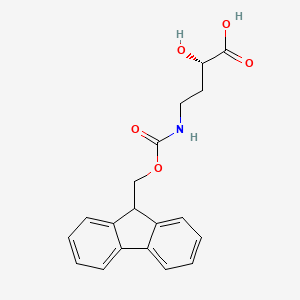

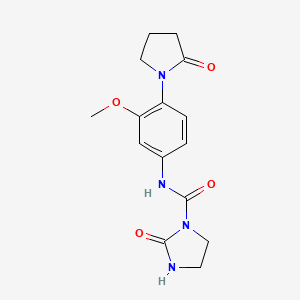

The compound "N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide" is a derivative of carbazole, which is a tricyclic compound with a structure that includes two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This structure is known for its potential in pharmaceutical applications due to its diverse biological activities. The compound is not directly mentioned in the provided papers, but its structure is related to the carbazole derivatives discussed in the papers, which are explored for their antiallergic, antibacterial, and antiproliferative activities, as well as their physical properties and synthesis methods .

Synthesis Analysis

The synthesis of carbazole derivatives is a multi-step process that often begins with carbazole as the starting material. For example, a new aromatic diamine monomer bearing a carbazole unit was synthesized from carbazole in four steps and then polymerized with aromatic tetracarboxylic acid dianhydrides . Another synthesis approach involved an asymmetric reductive amination directed by chiral (phenyl)ethylamines, which resulted in high diastereofacial selectivity . These methods highlight the versatility of carbazole as a building block for creating a wide range of compounds with potential therapeutic applications.

Molecular Structure Analysis

Carbazole derivatives exhibit a variety of molecular structures, which can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR . The molecular structure is crucial as it influences the compound's biological activity and physical properties. For instance, the crystal structures of some N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives showed intramolecular hydrogen bonding, which is significant for the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives is influenced by their functional groups and molecular structure. For example, the Claisen-Schmidt condensation was used to create N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives, which were then evaluated for their inhibitory activity against enzymes like xanthine oxidase and tyrosinase . The presence of the carbazole moiety and its substitution pattern are critical for the compound's reactivity and biological activity.

Physical and Chemical Properties Analysis

Carbazole derivatives are known for their thermal stability and solubility, which are important for their practical applications. The polyimides derived from a carbazole-containing diamine showed excellent solubility in various solvents and high thermal stability, with glass transition temperatures ranging from 277–288°C and 10% weight loss recorded above 524°C in the air . These properties make them suitable for high-performance material applications.

Safety And Hazards

The toxicological properties of this material have not been fully investigated. It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation. In case of exposure, it is recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .

properties

IUPAC Name |

N-phenyl-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c22-19(20-13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-18(15)16/h1-3,6-8,10-11,21H,4-5,9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRRUHRZGRTBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)